molecular formula C19H18N2O3 B2367417 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 708993-74-2

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2367417
CAS No.: 708993-74-2
M. Wt: 322.364
InChI Key: KHFMKZBEJXACFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant and Antidepressant Activities : Several studies have synthesized derivatives of 2-(2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide and evaluated their anticonvulsant and antidepressant activities. For instance, Xie et al. (2013) found that certain derivatives reduced the duration of immobility times in mice, indicating antidepressant activities. Additionally, these compounds were protective against pentylenetetrazole-induced seizures, showing anticonvulsant properties (Xie, Tang, Pan, & Guan, 2013).

  • Cytotoxic Activity : Modi et al. (2011) synthesized derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity. They found that certain derivatives exhibited significant cytotoxic activity against breast cancer cell line MCF-7 and non-cancer cell line VERO, suggesting potential in cancer research (Modi, Shah, Patel, Suthar, Chauhan, & Patel, 2011).

  • Antimicrobial Activity : A study by Bedair et al. (2006) focused on the synthesis of derivatives of 4-aminophenylacetic acid, which includes (dioxoisoindolin-2-yl)phenylacetic acid. Some of these compounds showed promising antimicrobial activities (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).

  • Anti-inflammatory Agents : Nikalje et al. (2015) synthesized novel derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid and evaluated their anti-inflammatory activity. They found these compounds to be promising in both in vitro and in vivo models of inflammation (Nikalje, Hirani, & Nawle, 2015).

Biochemical Analysis

Biochemical Properties

2-(2,3-Dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain phosphatases, such as CDC25B and PTP1B . These enzymes are involved in cell cycle regulation and signal transduction pathways, making this compound a potential candidate for cancer therapy research. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown cytotoxic activity against cancer cell lines such as A549, HeLa, and HCT116 . The compound’s impact on cell signaling pathways includes the inhibition of phosphatases, which can lead to altered phosphorylation states of key signaling proteins, ultimately affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of CDC25B and PTP1B phosphatases, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect gene expression. Additionally, the compound may interact with other biomolecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity. At high doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, making it essential to understand its metabolism for potential therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which can influence its localization and accumulation within cells . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity, making it important to study its subcellular distribution for potential therapeutic applications.

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-20-16-11-7-6-10-15(16)18(23)19(20)24/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMKZBEJXACFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.